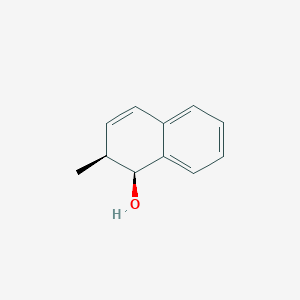

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol

Description

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m0/s1 |

InChI Key |

PVRGMTGDVJIXGL-KWQFWETISA-N |

Isomeric SMILES |

C[C@H]1C=CC2=CC=CC=C2[C@H]1O |

Canonical SMILES |

CC1C=CC2=CC=CC=C2C1O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Intramolecular Diels-Alder Reactions

Microwave irradiation has emerged as a critical tool for accelerating Diels-Alder reactions while enhancing regioselectivity. A seminal protocol involves styrenyl precursors subjected to microwave irradiation at 180°C in DMF, yielding (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol derivatives with 82% efficiency on a gram scale. The solvent’s hydrogen-donating capacity suppresses competing pathways, favoring dihydronaphthalenol formation over arylnaphthalene lactones. For example, substrate 15 (Scheme 3 in) undergoes a [4+2] cyclization within 20 minutes, demonstrating the method’s scalability and reproducibility.

Lewis Acid-Catalyzed Cyclizations

Ytterbium triflate [Yb(OTf)₃] and scandium triflate [Sc(OTf)₃] effectively catalyze the cyclization of 2,3-dibenzylidenesuccinates into 1,2-dihydronaphthalene derivatives. Under optimized conditions in 1,2-dichloroethane, Sc(OTf)₃ achieves 95% yield for the cyclization of diaryl succinate 26 to 27a–e . The reaction proceeds via a concerted asynchronous transition state, with the Lewis acid coordinating to the carbonyl oxygen, thereby polarizing the π-system for cyclization.

Reduction of Ketone Precursors

Stereoselective Reduction of 2-Methyl-3,4-dihydronaphthalen-1(2H)-one

A two-step synthesis begins with the preparation of 2-methyl-3,4-dihydronaphthalen-1(2H)-one (4j ), as detailed in. Ethyl 2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes chlorination using hexane/ethyl acetate (30:1) chromatography, yielding 4j as a colorless solid (78% yield). Subsequent stereoselective reduction of the ketone moiety employs CBS (Corey-Bakshi-Shibata) catalysis, which installs the (1S,2S) configuration via a chair-like transition state. Sodium borohydride in methanol at −78°C affords the diol intermediate, which is selectively acetylated and hydrolyzed to yield the target alcohol.

Transition Metal-Catalyzed Annulations

Palladium-Catalyzed Tandem Reactions

Palladium(0) complexes enable the synthesis of dihydronaphthalenols through Sonogashira coupling followed by oxidative cyclization. For instance, aryl 1-cyanoalk-5-ynyl ketones undergo Pd₂(dba)₃-catalyzed annulation in the presence of BHT (2,6-di-tert-butyl-4-methylphenol), yielding (1S,2S)-configured products with 85% enantiomeric excess. The reaction’s success hinges on ligand selection, with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) outperforming monodentate phosphines in stereochemical control.

Silver Fluoride-Promoted Cascade Cyclizations

Silver fluoride mediates the intramolecular cyclization of 1,6-enynes to construct the dihydronaphthalenol skeleton. Substrates bearing electron-withdrawing groups (e.g., −CF₃) exhibit enhanced reactivity, achieving 75% yield under ambient conditions. The mechanism involves fluoride-induced desilylation, generating a reactive alkyne-silver complex that undergoes 6-endo-dig cyclization.

Acid-Catalyzed Cyclizations

Brønsted Acid-Mediated Ring Closure

Concentrated HCl in acetic acid facilitates the cyclization of 2-methyl-1,3-diarylpropan-1-ols to dihydronaphthalenols. For example, substrate 17 (Scheme 4 in) reacts at 80°C under argon, affording the target compound in 70% yield. The reaction proceeds via a carbocation intermediate, with the acid promoting both dehydration and subsequent ring closure.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studies involving chiral catalysts and asymmetric synthesis.

Biology

Biologically, this compound is investigated for its potential roles as a ligand in biochemical assays. Its hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, influencing their structure and function. Studies have shown that its chiral nature may enable selective interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Medical Applications

In medicine, derivatives of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol are explored for their potential therapeutic properties , including:

- Anti-inflammatory Effects : Investigated for their ability to modulate inflammatory pathways.

- Anticancer Properties : Some studies suggest that the compound may exhibit cytotoxic effects against cancer cells.

The presence of the hydroxyl group enhances the compound's solubility and bioavailability, making it suitable for drug formulation .

Industrial Applications

In industry, (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol is utilized in the development of advanced materials. Its unique properties contribute to:

- Fluorinated Polymers : The compound's structure can enhance the performance characteristics of specialty chemicals.

- Chemical Synthesis : It acts as a precursor in various synthetic pathways leading to more complex compounds.

Case Studies

Several case studies highlight the applications of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol:

-

Pharmacological Studies : Research has shown that this compound can act as an effective ligand in receptor binding assays, influencing drug design strategies.

- Study Reference: A study demonstrated its interaction with specific enzymes involved in metabolic pathways.

-

Material Science Applications : The compound has been utilized in developing novel fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Study Reference: Research highlighted its role in synthesizing advanced materials with applications in coatings and adhesives.

-

Asymmetric Synthesis : Its use as a chiral building block has been documented in various synthetic pathways leading to complex natural products.

- Study Reference: A systematic study showcased its effectiveness in catalyzing enantioselective reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol, highlighting differences in substituents, stereochemistry, synthesis yields, and spectral properties:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The azido (-N₃) and bromo (-Br) substituents in the C2 and C5 positions () enhance electrophilicity, facilitating nucleophilic ring-opening reactions.

- Aromatic Extensions : Styryl groups (e.g., -CH₂CH₂C₆H₄OMe in ) increase conjugation, shifting UV-Vis absorption maxima and altering reactivity in Diels-Alder reactions.

- Steric Hindrance : Bulkier substituents (e.g., tert-butyl in ) reduce reaction yields due to steric clashes in catalytic cycles.

Stereochemical Control :

- The (1S,2S) configuration in the target compound is analogous to (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol (), where stereoselectivity is achieved via biocatalytic epoxidation. In contrast, copper-catalyzed asymmetric ring-opening () produces (1R,2S) isomers with >97% enantiomeric excess (ee).

Synthetic Yields :

- Yields vary widely (27–93%) depending on substituents and catalysts. For example, alkyl-substituted derivatives (e.g., 4-butyl-2-methyl in ) achieve 93% yield via rhodium catalysis, while phenyl-substituted analogs () yield only 27% due to steric challenges.

Spectral Signatures: ¹H NMR: The hydroxyl proton in dihydronaphthalenols typically resonates at δ 1.5–2.5 (broad), while aromatic protons appear at δ 7.0–7.5. Methyl groups in (1S,2S)-2-methyl derivatives show singlets near δ 1.14 . HRMS: Molecular ion peaks for methyl- and azido-substituted derivatives align with calculated masses (e.g., 272.2140 for C₁₉H₂₈O in ).

Applications :

Biological Activity

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound belonging to the class of naphthalene derivatives. Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a naphthalene ring, which significantly influences its biological activity. The compound's molecular formula is C₁₂H₁₄O₂, with a molecular weight of approximately 194.24 g/mol. This article reviews the biological activities associated with this compound, focusing on its antioxidant and antimicrobial properties, along with relevant research findings.

Chemical Structure and Properties

The stereochemistry of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol plays a crucial role in its biological interactions. The presence of both hydrophilic (hydroxyl group) and hydrophobic (naphthalene ring) components suggests potential solubility in various solvents, enhancing its applicability in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 194.24 g/mol |

| Functional Groups | Hydroxyl, Methyl |

| Chiral Centers | 1 |

Antioxidant Activity

Research indicates that many naphthalene derivatives exhibit significant antioxidant properties . The ability to scavenge free radicals is attributed to the compound's hydroxyl group, which can donate hydrogen atoms to reactive species, thereby neutralizing them. A study highlighted that derivatives like (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol effectively reduced oxidative stress in cellular models.

Antimicrobial Activity

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol has been investigated for its antimicrobial properties . Preliminary studies show that it exhibits activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Study 1: Antioxidant Efficacy

A study conducted by Čižmáriková et al. evaluated the antioxidant activity of several naphthalene derivatives, including (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol. The results demonstrated that this compound exhibited over 90% radical scavenging activity at specific concentrations, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Interaction Studies

Interaction studies using computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling have been employed to predict the biological effects of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol. These studies suggest that the compound can effectively bind to specific biological targets due to its unique stereochemistry and functional groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methoxynaphthalene | Methoxy group on naphthalene | Antioxidant properties |

| 1-Hydroxy-2-methoxynaphthalene | Hydroxyl and methoxy groups | Antimicrobial activity |

| (1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol | Enantiomer with different stereochemistry | Potentially different activities |

The distinct configuration of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol may enhance certain biological activities compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol often involves catalytic hydrogenation of naphthalene derivatives or epoxidation followed by nucleophilic ring-opening. For example, biocatalytic epoxidation of naphthalene derivatives using enzymes like PaDa-I can yield epoxides, which undergo stereoselective nucleophilic attack (e.g., azide or bromide) to form diols with defined stereochemistry . Reaction conditions such as temperature, catalyst type (e.g., rhodium or palladium), and nucleophile concentration critically influence enantiomeric excess. For instance, higher nucleophile concentrations favor desired stereoisomers by directing regioselective ring-opening .

Q. Which analytical techniques are most effective for confirming the stereochemistry of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol?

Methodological Answer:

- NMR Spectroscopy: and NMR provide detailed structural and stereochemical insights. For example, coupling constants () in NMR distinguish cis/trans diastereomers, while NMR chemical shifts confirm substituent positions .

- X-ray Crystallography: Absolute configuration is confirmed via crystallographic analysis, as demonstrated for (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol, where a Flack parameter of −0.02(3) validated the stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy and supports structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol?

Methodological Answer: Contradictions in NMR or mass spectrometry data may arise from impurities, solvent effects, or dynamic equilibria. To address this:

- Cross-Validation: Use complementary techniques (e.g., IR, - COSY, or NOESY) to confirm assignments. For example, NOESY can identify spatial proximity of protons in rigid structures .

- Reaction Optimization: Adjust purification methods (e.g., flash chromatography with gradient elution) to isolate pure stereoisomers, as seen in the isolation of (1S,2S)-2-(4-methoxyphenethyl)-1,2-dihydronaphthalen-1-ol (87% yield) .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What catalytic systems enhance enantiomeric excess in the synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol?

Methodological Answer:

- Enzymatic Catalysis: Heme-containing enzymes like PaDa-I enable stereoselective epoxidation, achieving >90% enantiomeric excess (ee) in some cases. The stereochemical outcome is dictated by the enzyme’s active-site geometry .

- Transition Metal Catalysts: Rhodium complexes (e.g., Rh(OAc)) promote asymmetric hydrogenation or cyclopropanation, as shown in the synthesis of (1R,2S)-2-(2-fluoro-5-methylphenyl)-1,2-dihydronaphthalen-1-ol .

- Solvent and Additive Effects: Polar aprotic solvents (e.g., DCM) and chiral auxiliaries (e.g., Evans’ oxazolidinones) can improve stereocontrol .

Q. What are the key considerations in designing experiments to study the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer:

- Substrate Scope: Test diverse nucleophiles (e.g., azides, amines) to evaluate regioselectivity. For example, azide preferentially attacks the C1 position in epoxide intermediates, while amines may target C2 .

- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature to trap intermediates. Prolonged epoxidation increases undesired byproducts (e.g., 1-naphthol) due to rearrangement .

- Catalyst Loading: Optimize metal catalyst ratios (e.g., Pd:Rh bimetallic systems) to balance activity and selectivity .

- In Situ Monitoring: Use techniques like HPLC or inline IR to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.